molecular formula C₆H₁₂O₆ B119055 D-Idose CAS No. 5978-95-0

D-Idose

Cat. No.: B119055
CAS No.: 5978-95-0
M. Wt: 180.16 g/mol
InChI Key: WQZGKKKJIJFFOK-YIDFTEPTSA-N
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Description

D-Idose is a rare aldohexose sugar, which is one of the least stable of all the aldohexoses It is a monosaccharide with the chemical formula C6H12O6 this compound is not commonly found in nature and is known for its instability under acidic, basic, or thermal conditions

Scientific Research Applications

D-Idose has several scientific research applications:

Safety and Hazards

In case of exposure, it is advised to avoid breathing mist, gas, or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Mechanism of Action

Target of Action

D-Ido, also known as D-Idopyranoside, D-Idose, D-Idopyranose, or D-Ido-hexose, primarily targets the enzyme Indoleamine 2,3-dioxygenase 1 (IDO1) . IDO1 is a heme enzyme that plays a pivotal role in cancer immune escape . It is upregulated in malignancy and is associated with poor prognosis in various cancers .

Mode of Action

IDO1 catalyzes the oxidation of L-tryptophan, an essential amino acid . This catalytic action is the initial step of the kynurenine pathway . The overexpression of IDO1 leads to an increase in kynurenine metabolites, which suppress T-cell activity and enable tumor cells to evade the immune system .

Biochemical Pathways

The kynurenine pathway is the primary biochemical pathway affected by D-Ido . IDO1 catalyzes the initial oxidation of L-tryptophan in this pathway . The accumulation of kynurenine metabolites, which are immunosuppressive, is induced by this action . These metabolites lead to the suppression of T-cell activity, thereby allowing tumor cells to evade the immune system .

Pharmacokinetics

The pharmacokinetics of D-Ido, like any other drug, involves the processes of absorption, distribution, metabolism, and excretion (ADME) . These processes determine the bioavailability of D-Ido, which is crucial for its efficacy.

Result of Action

The action of D-Ido results in immunosuppressive effects due to the increased production of kynurenine metabolites . This immunosuppression allows tumor cells to evade the immune system, contributing to cancer immune escape . Overexpression of IDO1, the target of D-Ido, is associated with poor prognosis in various cancers .

Biochemical Analysis

Biochemical Properties

D-Idopyranose participates in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it can be involved in the formation of glycosidic bonds, which are crucial for the structure and function of many complex carbohydrates . The nature of these interactions often involves the formation or breaking of covalent bonds, leading to structural changes in the molecules involved .

Cellular Effects

D-Idopyranose influences various types of cells and cellular processes. It plays a role in cellular metabolism, particularly in the energy production pathways. It can also impact cell signaling pathways and gene expression, although the specific effects can vary depending on the cell type and the metabolic context .

Molecular Mechanism

At the molecular level, D-Idopyranose exerts its effects through various mechanisms. It can bind to specific biomolecules, influencing their structure and function. It can also participate in enzymatic reactions, either as a substrate or as a product, leading to changes in enzyme activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of D-Idopyranose can change over time. Factors such as the stability of the compound, its degradation over time, and any long-term effects on cellular function can be observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of D-Idopyranose can vary with different dosages in animal models. Studies may observe threshold effects, where certain effects only occur above a certain dosage. High doses of D-Idopyranose could potentially have toxic or adverse effects .

Metabolic Pathways

D-Idopyranose is involved in various metabolic pathways. It interacts with several enzymes and cofactors, and can influence metabolic flux or metabolite levels .

Transport and Distribution

Within cells and tissues, D-Idopyranose is transported and distributed through various mechanisms. It can interact with specific transporters or binding proteins, and these interactions can influence its localization or accumulation within cells .

Subcellular Localization

The subcellular localization of D-Idopyranose can affect its activity or function. It may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications .

Preparation Methods

Synthetic Routes and Reaction Conditions: D-Idose can be synthesized from D-glucose through a series of chemical reactions. One common method involves the Kiliani-Fischer synthesis, where D-glucose is converted to this compound via the formation of D-ido-heptonic acid. The process includes the following steps:

Industrial Production Methods: Industrial production of this compound is challenging due to its instability. advancements in biotechnology, such as the Izumoring strategy, have made it possible to produce this compound in larger quantities. This strategy involves the use of specific enzymes to convert more abundant sugars into rare sugars like this compound .

Chemical Reactions Analysis

Types of Reactions: D-Idose undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form D-iduronic acid and D-idonic acid.

    Reduction: Reduction of this compound can yield different sugar alcohols.

    Substitution: this compound can participate in substitution reactions to form glycosides and other derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include nitric acid and periodate.

    Reduction: Sodium borohydride and catalytic hydrogenation are commonly used for reduction.

    Substitution: Acidic or basic catalysts are often used for substitution reactions.

Major Products:

Comparison with Similar Compounds

D-Idose is unique among aldohexoses due to its instability and rarity. Similar compounds include:

    D-Glucose: A common aldohexose found abundantly in nature.

    D-Galactose: Another aldohexose with similar chemical properties but more stable.

    D-Mannose: A stable aldohexose with different biological functions.

This compound stands out due to its potential therapeutic applications and its role in the synthesis of complex carbohydrates .

Properties

IUPAC Name

(3S,4R,5R,6R)-6-(hydroxymethyl)oxane-2,3,4,5-tetrol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3+,4-,5+,6?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQZGKKKJIJFFOK-YIDFTEPTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@@H]([C@H]([C@@H](C(O1)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5978-95-0
Record name D-idose
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.025.255
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Accordingly, hetero-lactic fermentation of a mixture containing hexose and pentose may be performed. Hetero-lactic fermentation is conducted while neutralizing with ammonia to produce ammonium lactate and ethanol from hexose, and to produce ammonium lactate and ammonium acetate from pentose. Ammonium lactate and ammonium acetate are esterified with ethanol (if amount of ethanol obtained by fermentation is not enough, ethanol might be further added) to yield ethyl lactate and ethyl acetate, respectively. Ammonia generated at the time of esterification is recovered. Unreacted ethanol is distilled off, and purification of ethyl lactate is conducted by distillation with removing and recovering ethyl acetate.
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Synthesis routes and methods II

Procedure details

A 40-% D-fructose solution was adjusted to pH 11 for heating at 100° C. for 90 minutes by a batch-wise process. So as to maintain the pH, an appropriate volume of 4N NaOH was added every 30 minutes.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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